![molecular formula C10H13Cl2N5O B1520793 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride CAS No. 1240527-29-0](/img/structure/B1520793.png)

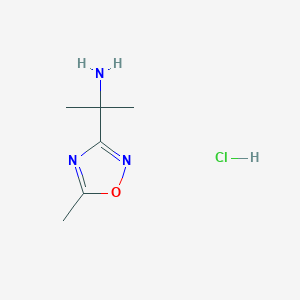

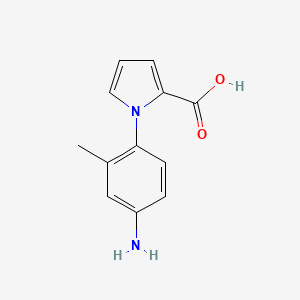

2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride

Übersicht

Beschreibung

“2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride” is a chemical compound with the CAS Number: 1240527-29-0 . It has a molecular weight of 290.15 . The IUPAC name for this compound is 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride” can be represented by the Inchi Code: 1S/C10H11N5O.2ClH/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15;;/h1-4,6-7H,5,11H2,(H,14,16);2*1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole benzoic acid hybrids have been synthesized and evaluated for their anticancer activities . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Methods of Application : The hybrids were synthesized by reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate . The resulting compounds were then evaluated for their cytotoxic effects on cancer cell lines .

- Results : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Drug Discovery

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

- Methods of Application : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results : 1,2,4-triazoles have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Electrochromic and Optical Devices

- Scientific Field : Material Science

- Application Summary : Electroactive frameworks containing 1,2,4-triazole compounds can potentially be used in applications of electrochromic and optical devices .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The findings provide a basic comprehension of the interconversion of different redox states .

Bioconjugation in Chemical Biology Experiments

- Scientific Field : Chemical Biology

- Application Summary : BTTAA, a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), dramatically accelerates reaction rates and suppresses cell cytotoxicity .

- Methods of Application : BTTAA is used in diverse chemical biology experiments due to its biocompatibility and fast kinetics .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antifungal Agent Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 4-Amino-1,2,4-triazole is used as an intermediate for the preparation of antifungal agents like fluconazole .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O.2ClH/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15;;/h1-4,6-7H,5,11H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFVRXSAGPCFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)N2C=NC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

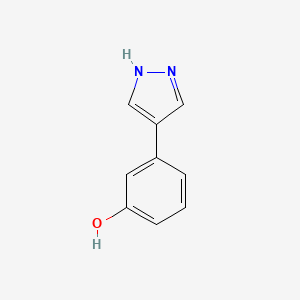

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)